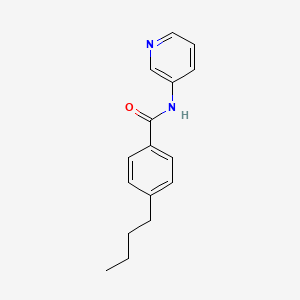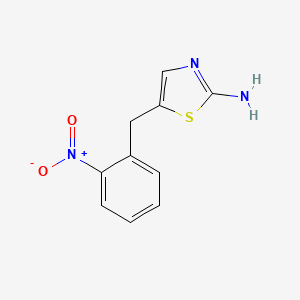![molecular formula C20H27N5O2S B6018460 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6018460.png)
4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of several kinases, including Janus kinase 2 (JAK2) and spleen tyrosine kinase (SYK), which are involved in the regulation of various cellular processes.
Mechanism of Action
The mechanism of action of 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine involves the inhibition of this compound and SYK. These kinases are involved in the regulation of various cellular processes, including immune response and inflammation. By inhibiting these kinases, the compound can reduce the activation of immune cells and the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to reduce the activation of immune cells and the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the compound can also have off-target effects, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
The compound 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has several advantages for use in lab experiments. It is a potent inhibitor of this compound and SYK, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, the compound can also have off-target effects, which may limit its use in certain applications. Additionally, the synthesis of the compound is a multi-step process that requires the use of several reagents and solvents, which can be time-consuming and expensive.
Future Directions
There are several future directions for the use of 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine in research. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis. The compound has also shown promise as a potential treatment for certain types of cancer. Additionally, the compound could be used as a tool for studying the role of this compound and SYK in various cellular processes. However, more research is needed to fully understand the potential applications and limitations of this compound.
Synthesis Methods
The synthesis of 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a multi-step process that involves the use of several reagents and solvents. The first step involves the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}benzenesulfonamide. This intermediate is then reacted with 1-piperidinylpyrimidine-2,4,6-trione in the presence of a base to form the final product.
Scientific Research Applications
The compound 4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of this compound and SYK, which are involved in the regulation of various cellular processes, including immune response and inflammation. The compound has been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as in the treatment of certain types of cancer.
properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O2S/c1-17-5-7-18(8-6-17)28(26,27)25-13-11-24(12-14-25)20-15-19(21-16-22-20)23-9-3-2-4-10-23/h5-8,15-16H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOBJXXPYGMWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-dibromo-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-thiophenecarboxamide](/img/structure/B6018377.png)


![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(4-morpholinyl)propanamide](/img/structure/B6018401.png)

amine dihydrochloride](/img/structure/B6018409.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6018411.png)
![N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6018440.png)
![4-(1-{[3-(2-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinyl)morpholine](/img/structure/B6018449.png)
![1-{3-[(diallylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6018452.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018467.png)

![1-ethyl-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-2-piperidinecarboxamide](/img/structure/B6018477.png)
![2-[2-(dimethylamino)-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B6018478.png)